Neuropeptide SF (mouse, rat)

Vue d'ensemble

Description

Neuropeptide SF (mouse, rat) is a neuropeptide FF receptor agonist . It potentiates the antinociceptive action of morphine in vivo and reverses the loss of morphine potency in tolerant animals . It also increases the amplitude of the sustained current of heterologously expressed acid sensing ion channel 3 (ASIC3) .

Molecular Structure Analysis

The molecular weight of Neuropeptide SF (mouse, rat) is 888.03 . Its formula is C40H65N13O10 and its sequence is SLAAPQRF, with modifications at Phe-8 = C-terminal amide .Physical And Chemical Properties Analysis

Neuropeptide SF (mouse, rat) is soluble to 1 mg/ml in 20% acetonitrile/water . It should be stored at -20°C .Applications De Recherche Scientifique

Neurohormonal Regulation

Neuropeptide SF: acts as a neurohormone, influencing various physiological processes. It is synthesized and secreted by nerve cells and can regulate functions such as analgesia , food intake , metabolism , and reproduction . Its role as a neurohormone makes it a critical molecule for maintaining homeostasis within the body.

Neuromodulation and Neurotransmission

As a neuromodulator and neurotransmitter, Neuropeptide SF modulates synaptic signaling, thereby affecting neuronal communication. This modulation is essential for the proper functioning of the nervous system, impacting behaviors like learning and memory .

Neuroprotection and Neurotrophic Effects

Neuropeptide SF: has been identified to have neuroprotective and neurotrophic effects. These properties suggest its potential in therapeutic applications for neurodegenerative diseases, where it could help protect neurons from damage and promote neuronal growth and survival .

Behavioral Regulation

This neuropeptide plays a significant role in regulating behaviors by modulating neuronal and synaptic signaling. It has been implicated in a variety of behaviors, including feeding , mating , sleep , and addiction . Understanding its mechanisms can provide insights into behavioral disorders and potential treatments .

Pain Management

The analgesic properties of Neuropeptide SF make it a subject of interest in pain management research. By acting on specific receptors in the nervous system, it can potentially be used to develop new pain-relief medications .

Drug Development

Neuropeptide SF: is a potent agonist for neuropeptide FF receptors, which are G protein-coupled receptors (GPCRs). Since GPCRs are one of the most important classes of drug targets, Neuropeptide SF’s interaction with these receptors is crucial for the development of new drugs, particularly those targeting the central nervous system .

Mécanisme D'action

Target of Action

Neuropeptide SF (mouse, rat) is a neuropeptide FF receptor agonist . It primarily targets the NPFF1 and NPFF2 receptors , with Ki values of 48.4 nM and 12.1 nM respectively . These receptors play a crucial role in various physiological processes, including pain modulation and opioid tolerance.

Mode of Action

Neuropeptide SF interacts with its targets, NPFF1 and NPFF2 receptors, by binding to them and acting as an agonist . This interaction potentiates the antinociceptive action of morphine in vivo and reverses the loss of morphine potency in tolerant animals .

Biochemical Pathways

It is known that it increases the amplitude of the sustained current of heterologously expressed acid sensing ion channel 3 (asic3) . This suggests that Neuropeptide SF may be involved in modulating neuronal excitability and pain perception.

Result of Action

The primary result of Neuropeptide SF’s action is the potentiation of the antinociceptive action of morphine and the reversal of the loss of morphine potency in tolerant animals . This suggests that Neuropeptide SF could potentially be used to enhance the efficacy of opioid analgesics and manage opioid tolerance.

Safety and Hazards

Propriétés

IUPAC Name |

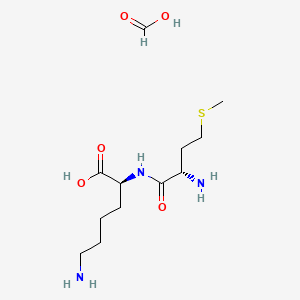

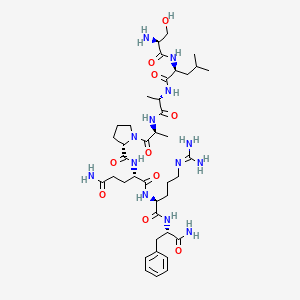

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H65N13O10/c1-21(2)18-29(52-34(58)25(41)20-54)37(61)47-22(3)33(57)48-23(4)39(63)53-17-9-13-30(53)38(62)50-27(14-15-31(42)55)36(60)49-26(12-8-16-46-40(44)45)35(59)51-28(32(43)56)19-24-10-6-5-7-11-24/h5-7,10-11,21-23,25-30,54H,8-9,12-20,41H2,1-4H3,(H2,42,55)(H2,43,56)(H,47,61)(H,48,57)(H,49,60)(H,50,62)(H,51,59)(H,52,58)(H4,44,45,46)/t22-,23-,25-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOSAWFREOVGQW-CJKZIAQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

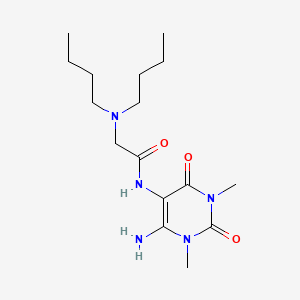

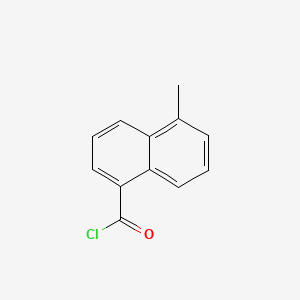

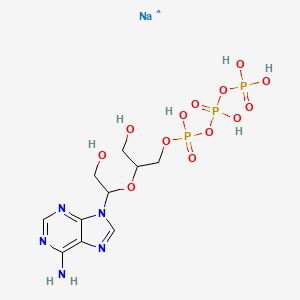

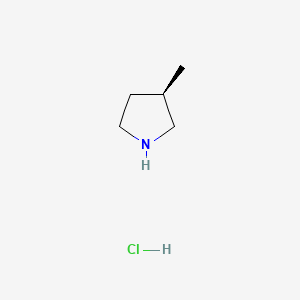

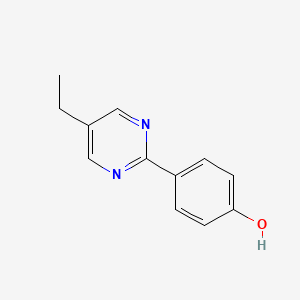

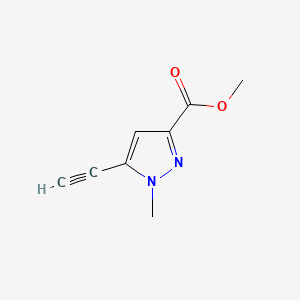

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[4.1.0]heptane,1-isopropyl-5-methyl-(6CI)](/img/no-structure.png)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3H-pyrazol-3-one](/img/structure/B561517.png)

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)